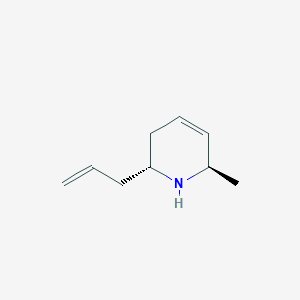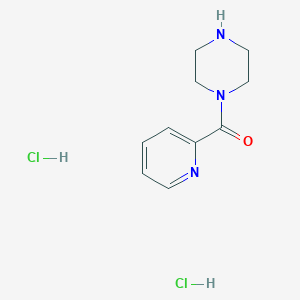
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 g/mol . It is primarily used in proteomics research applications . The compound consists of a piperazine ring substituted with a pyridin-2-ylcarbonyl group, and it is typically available as a dihydrochloride salt.
作用机制
Target of Action
The primary target of 1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride, a derivative of pyridinylpiperazine, is the α2-adrenergic receptor . This receptor plays a crucial role in the central nervous system by regulating neurotransmitter release.
Mode of Action
This compound acts as an antagonist of the α2-adrenergic receptor . By binding to this receptor, it prevents the normal signaling process, leading to changes in the cellular response.
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine
准备方法
The synthesis of piperazine derivatives, including 1-(pyridin-2-ylcarbonyl)piperazine dihydrochloride, involves various methods. Some common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
化学反应分析
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics research: The compound is used in the study of proteomes, including the identification and quantification of proteins.
Medicinal chemistry: Piperazine derivatives are often employed in drug discovery and development due to their diverse biological activities.
Biological studies: The compound is used in various biological assays to study its effects on different biological systems.
相似化合物的比较
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound is used as a reagent for the determination of isocyanates in air.
Piperazine derivatives: Various piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole, are used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its applications in proteomics research .
属性
IUPAC Name |
piperazin-1-yl(pyridin-2-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;;/h1-4,11H,5-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWVQMOVNRBVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B7881626.png)

![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)
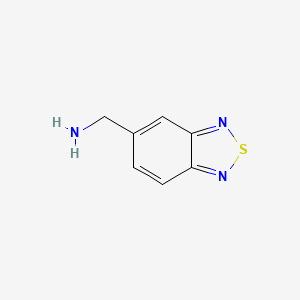
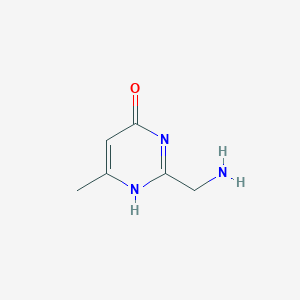
![2-[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]acetate](/img/structure/B7881662.png)

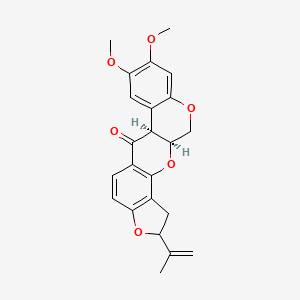
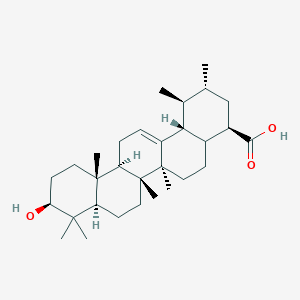
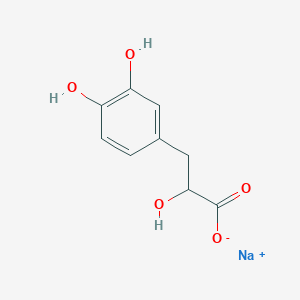
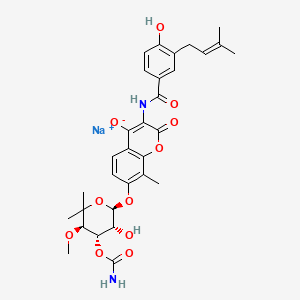
![(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7881696.png)
![6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7881722.png)
